molecular formula C8H13ClN2O B581358 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride CAS No. 1173081-96-3

3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride

Cat. No. B581358
Key on ui cas rn: 1173081-96-3
M. Wt: 188.655
InChI Key: ZMDPNGUJHPRAMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09242962B2

Procedure details

Palladium on carbon (10%) (3.24 g) was charged into a 2L dry Parr bottle and a small amount of acetic acid was added. Next added 4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile (30 g, 202.7 mmol), sodium acetate (30.75 g, 375.0 mmol), platinum oxide (0.218 g), and acetic acid (1 L). The bottle was capped, placed on Parr apparatus, and shaken under an atmosphere of H2 (100 psi) for 2 days. The reaction mixture was filtered. The solvent was removed to give a residue, which was treated with 150 mL of conc. HCl, and the formed solids were filtered. The yellow filtrate was concentrated. To the crude compound was added 30 mL of conc. HCl and 150 mL EtOH, the contents cooled to 0° C., and stirred at 0° C. for 2 h. The formed solids were filtered, washed with cold EtOH, ether, and dried. The product was collected as 36 g. This batch was combined with other batches prepared on smaller scales and triturated with ether to give 51 g of pure compound. 1H NMR (400 MHz, DMSO-d6) δ ppm 11.85 (br s, 1H) 8.13 (br s, 3H) 5.93-6.01 (m, 1H) 3.72-3.80 (m, 2H) 2.22 (s, 3H) 2.16 (s, 3H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
30.75 g
Type
reactant
Reaction Step One
Quantity
0.218 g
Type
catalyst
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
[Compound]
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.24 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[NH:5][C:4](=[O:9])[C:3]=1[C:10]#[N:11].C([O-])(=O)C.[Na+].[ClH:17]>[Pd].[Pt]=O.C(O)(=O)C>[ClH:17].[NH2:11][CH2:10][C:3]1[C:4](=[O:9])[NH:5][C:6]([CH3:8])=[CH:7][C:2]=1[CH3:1] |f:1.2,7.8|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CC1=C(C(NC(=C1)C)=O)C#N
Name
Quantity
30.75 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
0.218 g
Type
catalyst
Smiles
[Pt]=O
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
Cl
Step Three
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3.24 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
shaken under an atmosphere of H2 (100 psi) for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dry Parr bottle
ADDITION
Type
ADDITION
Details
a small amount of acetic acid was added
CUSTOM
Type
CUSTOM
Details
The bottle was capped
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
to give a residue, which
FILTRATION
Type
FILTRATION
Details
the formed solids were filtered
CONCENTRATION
Type
CONCENTRATION
Details
The yellow filtrate was concentrated
ADDITION
Type
ADDITION
Details
To the crude compound was added 30 mL of conc. HCl and 150 mL EtOH
STIRRING
Type
STIRRING
Details
stirred at 0° C. for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The formed solids were filtered
WASH
Type
WASH
Details
washed with cold EtOH, ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The product was collected as 36 g
CUSTOM
Type
CUSTOM
Details
prepared on smaller scales
CUSTOM
Type
CUSTOM
Details
triturated with ether

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
Cl.NCC=1C(NC(=CC1C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 51 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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